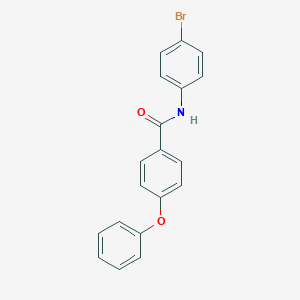
N-(4-bromophenyl)-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-4-phenoxybenzamide, commonly known as BPAO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAO is a member of the benzamides family, which are known to possess various pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
The mechanism of action of BPAO is not fully understood. However, studies have shown that BPAO regulates various signaling pathways, including the PI3K/AKT and MAPK pathways. BPAO also inhibits the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
BPAO has been shown to have various biochemical and physiological effects. Studies have shown that BPAO inhibits the growth and proliferation of cancer cells, induces cell cycle arrest and apoptosis, and reduces inflammation. BPAO also regulates various signaling pathways and inhibits the activity of enzymes involved in inflammation and cancer progression.
実験室実験の利点と制限
BPAO has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, BPAO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for BPAO research. One area of research is the development of BPAO derivatives with improved pharmacological properties, including increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of BPAO in other diseases, including cardiovascular diseases and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of BPAO and its effects on various signaling pathways and enzymes.
合成法
The synthesis of BPAO involves the reaction of 4-bromobenzoic acid with phenol in the presence of a dehydrating agent to form 4-bromophenyl phenyl ether. The resulting product is then reacted with benzoyl chloride in the presence of a base to form N-(4-bromophenyl)benzamide. Finally, the reaction of N-(4-bromophenyl)benzamide with phenol in the presence of a base yields N-(4-bromophenyl)-4-phenoxybenzamide.
科学的研究の応用
BPAO has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anticancer activity. Studies have shown that BPAO inhibits the growth of various cancer cells, including breast, lung, and liver cancer cells. BPAO induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways, including the PI3K/AKT and MAPK pathways.
BPAO has also been studied for its anti-inflammatory activity. Inflammation is a major contributor to various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. BPAO has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
特性
CAS番号 |
6463-18-9 |
|---|---|
製品名 |
N-(4-bromophenyl)-4-phenoxybenzamide |
分子式 |
C19H14BrNO2 |
分子量 |
368.2 g/mol |
IUPAC名 |
N-(4-bromophenyl)-4-phenoxybenzamide |
InChI |
InChI=1S/C19H14BrNO2/c20-15-8-10-16(11-9-15)21-19(22)14-6-12-18(13-7-14)23-17-4-2-1-3-5-17/h1-13H,(H,21,22) |
InChIキー |
HKNAUAAGGNBNAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




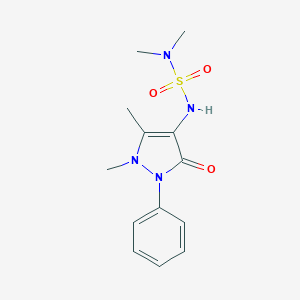
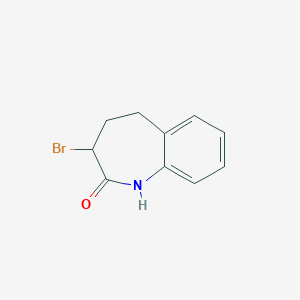

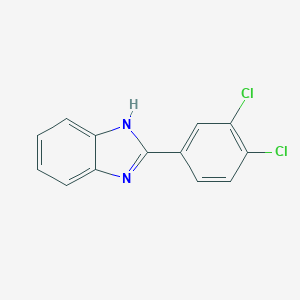
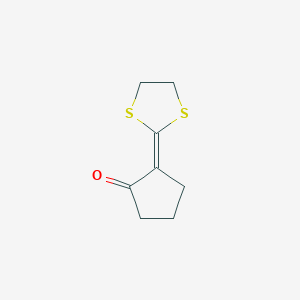
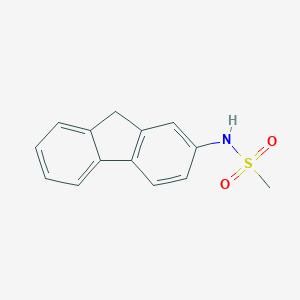


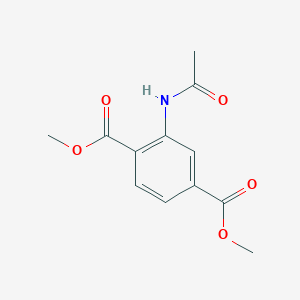

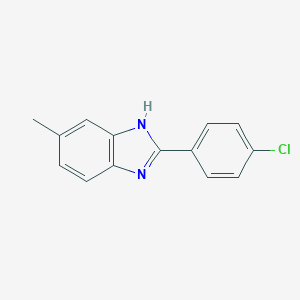
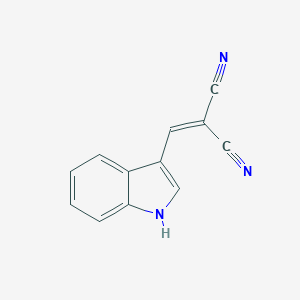
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)